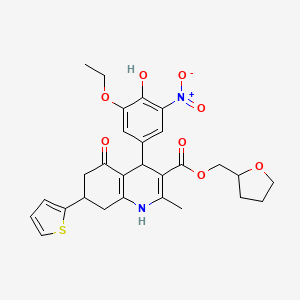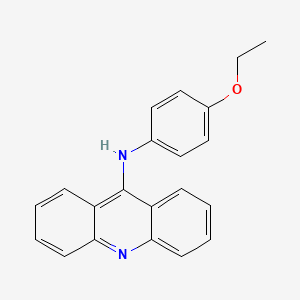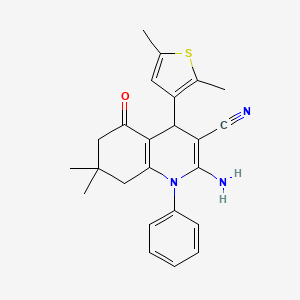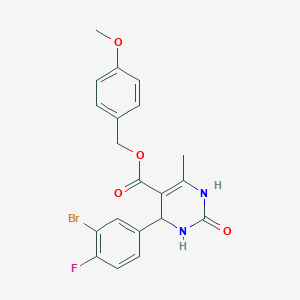
Tetrahydrofuran-2-ylmethyl 4-(3-ethoxy-4-hydroxy-5-nitrophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(OXOLAN-2-YL)METHYL 4-(3-ETHOXY-4-HYDROXY-5-NITROPHENYL)-2-METHYL-5-OXO-7-(THIOPHEN-2-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE is a complex organic compound that belongs to the class of hexahydroquinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (OXOLAN-2-YL)METHYL 4-(3-ETHOXY-4-HYDROXY-5-NITROPHENYL)-2-METHYL-5-OXO-7-(THIOPHEN-2-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method is the Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and an amine in the presence of a catalyst. The reaction conditions often include refluxing in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production of such complex compounds may involve automated synthesis using flow chemistry techniques. This allows for precise control over reaction conditions and can improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and thiophene groups.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The ethoxy and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of ether or ester derivatives.
Scientific Research Applications
Chemistry
The compound is studied for its potential as a building block in organic synthesis, particularly in the creation of complex molecular architectures.
Biology
In biological research, it may be investigated for its interactions with enzymes and receptors, providing insights into its potential as a drug candidate.
Medicine
Medicinal chemistry research focuses on its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, the compound could be explored for its use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (OXOLAN-2-YL)METHYL 4-(3-ETHOXY-4-HYDROXY-5-NITROPHENYL)-2-METHYL-5-OXO-7-(THIOPHEN-2-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Hexahydroquinoline derivatives: Known for their diverse biological activities.
Thiophene-containing compounds: Often studied for their electronic properties and potential in medicinal chemistry.
Nitrophenyl derivatives: Commonly investigated for their antimicrobial and anticancer properties.
Properties
Molecular Formula |
C28H30N2O8S |
|---|---|
Molecular Weight |
554.6 g/mol |
IUPAC Name |
oxolan-2-ylmethyl 4-(3-ethoxy-4-hydroxy-5-nitrophenyl)-2-methyl-5-oxo-7-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C28H30N2O8S/c1-3-36-22-13-17(11-20(27(22)32)30(34)35)25-24(28(33)38-14-18-6-4-8-37-18)15(2)29-19-10-16(12-21(31)26(19)25)23-7-5-9-39-23/h5,7,9,11,13,16,18,25,29,32H,3-4,6,8,10,12,14H2,1-2H3 |
InChI Key |
VWSCDOWIYZDYOF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1O)[N+](=O)[O-])C2C3=C(CC(CC3=O)C4=CC=CS4)NC(=C2C(=O)OCC5CCCO5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-{(3E)-2-(4-chlorophenyl)-3-[(4-fluorophenyl)(hydroxy)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11635433.png)

![N-{(E)-[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}tetrahydrothiophen-3-amine 1,1-dioxide](/img/structure/B11635443.png)
![3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11635446.png)
![3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-5-(4-methylphenyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11635455.png)
![N-[(4-chlorophenyl)sulfonyl]-2-(2,6-dimethylphenoxy)-N-(4-methoxyphenyl)acetamide](/img/structure/B11635460.png)
![Ethyl 6-bromo-5-methoxy-2-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-1-benzofuran-3-carboxylate](/img/structure/B11635475.png)
![8-Allyl-9-methylsulfanyl-5,8-dihydro-6H-11-thia-8,10-diaza-benzo[a]fluoren-7-one](/img/structure/B11635476.png)

![2,5-Pyrrolidinedione, 3-[[2-(1H-indol-3-yl)ethyl]amino]-1-[4-(2-phenyldiazenyl)phenyl]-](/img/structure/B11635489.png)
![3-nitro-4-(2,2,3,3-tetrafluoropropoxy)-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B11635498.png)
![(2E)-5-(4-ethoxybenzyl)-2-[(2E)-(1-phenylethylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11635501.png)
![Ethyl 6-methoxy-4-[(3-methylphenyl)amino]quinoline-3-carboxylate](/img/structure/B11635507.png)

